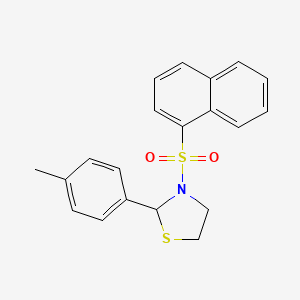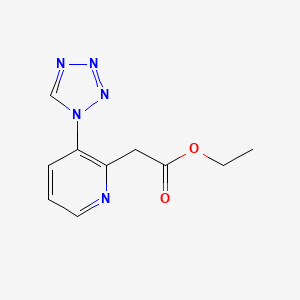
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate is a chemical compound with the molecular formula C10H11N5O2 It is a derivative of pyridine and tetrazole, which are both heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate typically involves a multi-step process. One common method involves the reaction of ethyl 2-(pyridin-2-yl)acetate with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the tetrazole or pyridine rings.
科学的研究の応用
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
類似化合物との比較
Similar Compounds
Ethyl 2-(pyridin-2-yl)acetate: A precursor in the synthesis of Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate.
Tetrazole derivatives: Compounds with similar tetrazole rings, used in various applications, including pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its combination of the pyridine and tetrazole rings, which confer specific chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
特性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
ethyl 2-[3-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)6-8-9(4-3-5-11-8)15-7-12-13-14-15/h3-5,7H,2,6H2,1H3 |
InChIキー |
WLVOLZRBMBXFEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=CC=N1)N2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


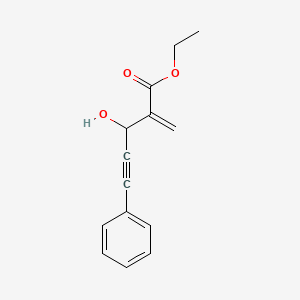
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
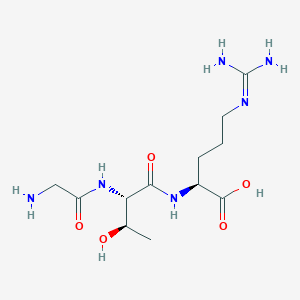
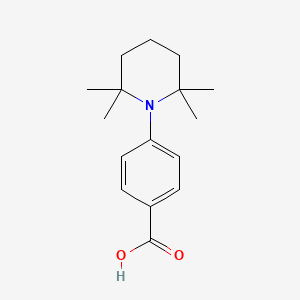

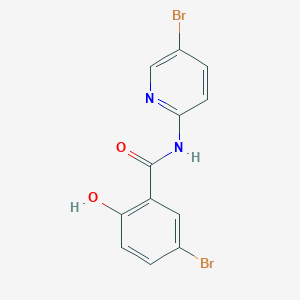
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
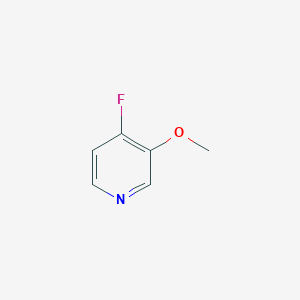
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
